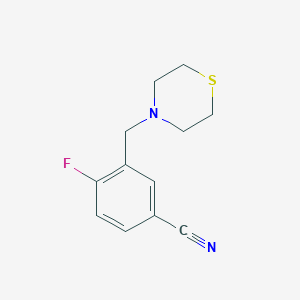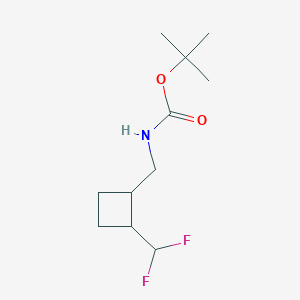
4-Chloro-2-fluoroisophthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-fluoroisophthalaldehyde is an organic compound with the molecular formula C8H4ClFO2 . It is characterized by the presence of both chlorine and fluorine atoms attached to an isophthalaldehyde core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoroisophthalaldehyde typically involves the introduction of chlorine and fluorine atoms into an isophthalaldehyde framework. One common method is the halogenation of isophthalaldehyde derivatives using appropriate halogenating agents under controlled conditions. For instance, the use of N-chlorosuccinimide (NCS) and Selectfluor can facilitate the selective introduction of chlorine and fluorine atoms, respectively .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to achieve efficient halogenation. The scalability of these methods is crucial for meeting the demands of various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-fluoroisophthalaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-fluoroisophthalaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4-Chloro-2-fluoroisophthalaldehyde is primarily related to its ability to undergo various chemical reactions. The presence of both chlorine and fluorine atoms enhances its reactivity and allows it to interact with different molecular targets. For example, in biological systems, it may interact with enzymes and proteins, leading to potential therapeutic effects. The exact molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
- 4-Chloro-2-fluorobenzenesulfonyl chloride
- 4-Chloro-2-fluorotoluene
- 4-Chloro-2-nitroaniline
Comparison: 4-Chloro-2-fluoroisophthalaldehyde is unique due to the presence of both aldehyde groups and halogen atoms, which confer distinct reactivity and versatility in chemical synthesisFor instance, while 4-Chloro-2-fluorobenzenesulfonyl chloride is primarily used in sulfonation reactions, this compound can participate in oxidation, reduction, and substitution reactions, making it more versatile .
Propriétés
Formule moléculaire |
C8H4ClFO2 |
|---|---|
Poids moléculaire |
186.57 g/mol |
Nom IUPAC |
4-chloro-2-fluorobenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C8H4ClFO2/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-4H |
Clé InChI |
OIFCUTRHKPHJOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C=O)F)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)


![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride](/img/structure/B14774890.png)

![(3R)-3-(3-oxo-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-h]isoquinolin-2-yl)piperidine-2,6-dione](/img/structure/B14774895.png)





